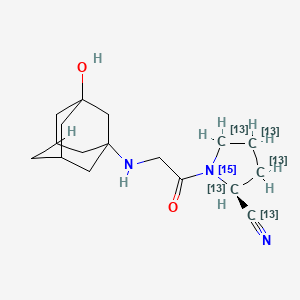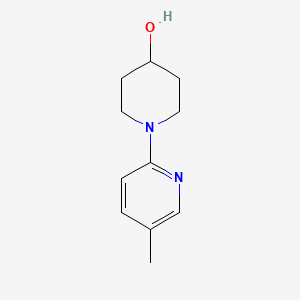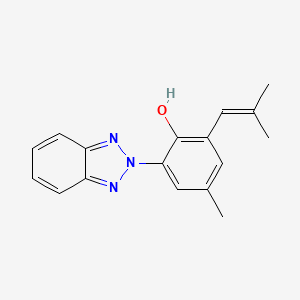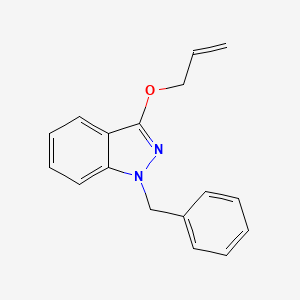
Propan-2-yl 2-ethoxypyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-ethoxypyridine-3-carboxylate can be synthesized through an esterification reaction. This involves the reaction of nicotinic acid with isopropyl alcohol in the presence of a catalyst, typically a mineral acid such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
Nicotinic acid+Isopropyl alcoholH2SO4Isopropyl 2-ethoxynicotinate+Water
Industrial Production Methods
In an industrial setting, the production of isopropyl 2-ethoxynicotinate may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced distillation techniques, such as azeotropic distillation, can help in the efficient removal of water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions
Propan-2-yl 2-ethoxypyridine-3-carboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to nicotinic acid and isopropyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Nicotinic acid and isopropyl alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduced forms.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Propan-2-yl 2-ethoxypyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to nicotinic acid derivatives.
Medicine: Investigated for its potential therapeutic properties, including its use in topical formulations for skin conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-soothing properties.
作用機序
The mechanism of action of isopropyl 2-ethoxynicotinate involves its interaction with biological targets, primarily through its conversion to nicotinic acid. Nicotinic acid acts on nicotinic acid receptors, leading to various physiological effects, including vasodilation and anti-inflammatory responses. The ester itself may also exhibit direct effects on cellular membranes and enzymes, contributing to its overall biological activity.
類似化合物との比較
Propan-2-yl 2-ethoxypyridine-3-carboxylate can be compared with other esters of nicotinic acid, such as:
- Methyl nicotinate
- Ethyl nicotinate
- Butyl nicotinate
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct physicochemical properties. These properties can influence its solubility, stability, and biological activity, making it suitable for specific applications where other esters may not be as effective.
Similar Compounds
- Methyl nicotinate : Similar ester but with a methyl group.
- Ethyl nicotinate : Similar ester but with an ethyl group.
- Butyl nicotinate : Similar ester but with a butyl group.
特性
CAS番号 |
153185-54-7 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.245 |
IUPAC名 |
propan-2-yl 2-ethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-4-14-10-9(6-5-7-12-10)11(13)15-8(2)3/h5-8H,4H2,1-3H3 |
InChIキー |
CSFHIEPKKQLZIR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)OC(C)C |
同義語 |
3-Pyridinecarboxylicacid,2-ethoxy-,1-methylethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol](/img/structure/B585074.png)
